molecular formula C13H19BFNO2 B1404246 2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 1012880-11-3

2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No. B1404246
M. Wt: 251.11 g/mol
InChI Key: GSWRZGWQZUJSNC-UHFFFAOYSA-N
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Description

“2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a boric acid derivative . It is a white to off-white solid . The IUPAC name is methyl [4-fluoro-3- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate .


Synthesis Analysis

The compound is obtained through a two-step substitution reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS .


Molecular Structure Analysis

The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values . The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .


Chemical Reactions Analysis

The compound is an important intermediate in organic synthesis reactions, having many applications in carbon-carbon coupling and carbon heterocoupling reactions .


Physical And Chemical Properties Analysis

The compound is a white to off-white solid . It has a molecular weight of 294.13 . It should be stored in a refrigerator .

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • Wu et al. (2021) synthesized similar compounds and characterized their structure using spectroscopy and X-ray diffraction. They performed Density Functional Theory (DFT) calculations for comparative analysis of spectroscopic data, geometrical parameters, and molecular electrostatic potential (Wu et al., 2021).
  • Crystallographic and Conformational Analyses :

    • Huang et al. (2021) obtained similar compounds via a substitution reaction and confirmed their structures through spectroscopic methods and single-crystal X-ray diffraction. They also conducted DFT studies to investigate the molecular electrostatic potential and frontier molecular orbitals of the compounds, revealing some of their physicochemical properties (Huang et al., 2021).
  • Applications in Electrochemistry :

    • Kucuk and Abe (2020) examined similar boron-based compounds as electrolyte additives in fluoride shuttle batteries. They explored the effects of acidity strength of borates on the electrochemical compatibility of BiF3 in these batteries (Kucuk & Abe, 2020).
  • Fluorescence Probes for Hydrogen Peroxide Detection :

    • Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes similar to the compound of interest for detecting hydrogen peroxide (H2O2). They studied the fluorescence response of these probes towards H2O2, highlighting the significance of an electron-withdrawing or electron-donating group in these systems (Lampard et al., 2018).
  • Sensing Performance Enhancement for Hydrogen Peroxide Vapor :

    • Fu et al. (2016) developed an organic thin-film fluorescence probe incorporating similar boron esters. They aimed to enhance the sensing performance of these probes to hydrogen peroxide vapor by introducing an imine into an aromatic borate molecule (Fu et al., 2016).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

Future Directions

Boric acid compounds have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . They have a wide range of applications and are expected to continue to be an area of active research .

properties

IUPAC Name

2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BFNO2/c1-8-6-10(15)11(16)7-9(8)14-17-12(2,3)13(4,5)18-14/h6-7H,16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWRZGWQZUJSNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JR Henry, MD Kaufman, SB Peng, YM Ahn… - 2015 - ACS Publications
The RAS-RAF-MEK-MAPK cascade is an essential signaling pathway, with activation typically mediated through cell surface receptors. The kinase inhibitors vemurafenib and …
Number of citations: 87 pubs.acs.org

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